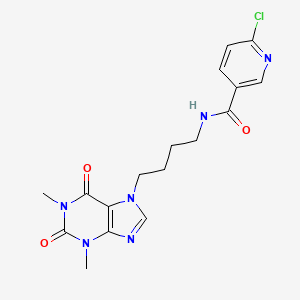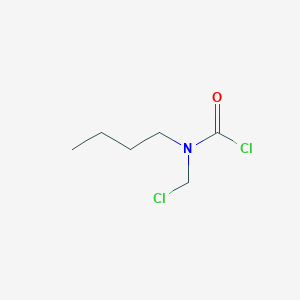
Butyl(chloromethyl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(chloromethyl)carbamyl chloride is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical processes. This compound is particularly interesting due to its unique structure and reactivity, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(chloromethyl)carbamyl chloride typically involves the reaction of butylamine with chloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butylamine+Chloromethyl chloroformate→Butyl(chloromethyl)carbamyl chloride+HCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl(chloromethyl)carbamyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different carbamate derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to produce butylamine, chloromethyl alcohol, and carbon dioxide.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Catalysts: Tertiary amines and metal catalysts can be used to enhance reaction rates.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various carbamate derivatives, such as butylcarbamate and substituted carbamates, depending on the nucleophile used.
Scientific Research Applications
Butyl(chloromethyl)carbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other carbamate compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify proteins and peptides, making it valuable in biochemical studies.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of butyl(chloromethyl)carbamyl chloride involves the formation of a covalent bond with nucleophilic sites on target molecules. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of stable carbamate linkages. This reactivity makes the compound useful in modifying biological molecules and in various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
- Methyl(chloromethyl)carbamyl chloride
- Ethyl(chloromethyl)carbamyl chloride
- Propyl(chloromethyl)carbamyl chloride
Uniqueness
Butyl(chloromethyl)carbamyl chloride is unique due to its butyl group, which imparts specific chemical properties and reactivity. Compared to its methyl, ethyl, and propyl counterparts, the butyl derivative has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
70498-14-5 |
|---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
N-butyl-N-(chloromethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H11Cl2NO/c1-2-3-4-9(5-7)6(8)10/h2-5H2,1H3 |
InChI Key |
ZACOSINFFIPTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



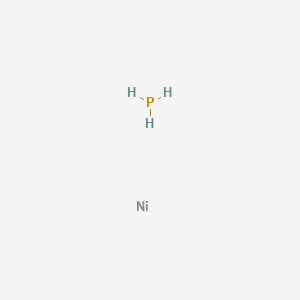
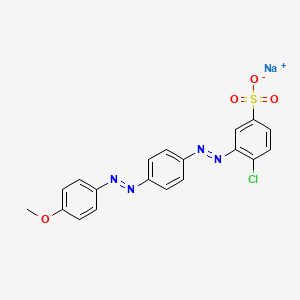
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
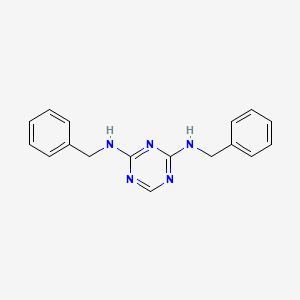
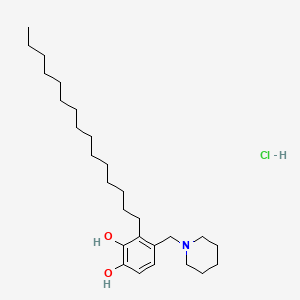

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
